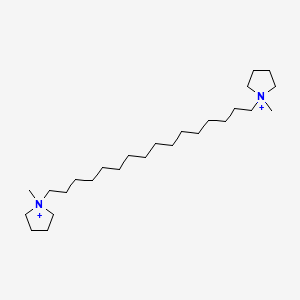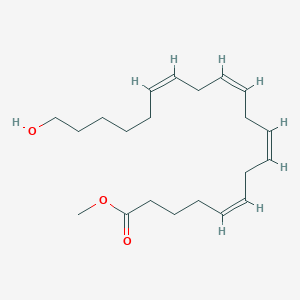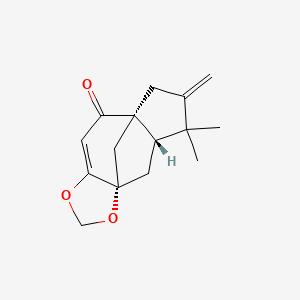
1,1'-Hexadecane-1,16-diylbis(1-methylpyrrolidinium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-hexadecane-1,16-diylbis(1-methylpyrrolidinium) is a quaternary ammonium ion obtained by methylation of the two tertiary amino groups of 1,1'-hexadecane-1,16-diyldipyrrolidine.
Wissenschaftliche Forschungsanwendungen
Flame Retardation in Lithium-Ion Batteries
- Application : Enhancing the safety of lithium-ion batteries by reducing the flammability of electrolyte solutions and improving thermal stability.
- Findings : The addition of ionic liquids based on 1-butyl-1-methylpyrrolidinium cation, a related compound, to standard organic electrolytes has been effective in enhancing the thermal stability and reducing the flammability of lithium-ion cells (Bae, Shim, & Kim, 2013).
Synthesis of Polymeric Ionic Liquids
- Application : Developing high charge delocalization polymeric ionic liquids for improved ionic conductivity.
- Findings : Novel ionic monomers based on 1-butyl-1-methylpyrrolidinium were synthesized, leading to polymeric ionic liquids with significantly higher ionic conductivity compared to unmodified analogs (Shaplov et al., 2011).
Extraction of Ethanol from Alkanes
- Application : Utilizing ionic liquids for the separation of ethanol from heptane and hexane in green solvent applications.
- Findings : The effectiveness of 1-butyl-1-methylpyrrolidinium-based ionic liquids in ethanol extraction was demonstrated, showing potential for use in sustainable extraction processes (González & Corderi, 2013).
Zeolite Synthesis
- Application : Use in the synthesis of zeolite materials, which are valuable in catalysis and separation processes.
- Findings : 1-Benzyl-1-methylpyrrolidinium, a structurally related compound, was used as a structure-directing agent in zeolite synthesis, showing the influence of small cation amounts on crystallization processes (García, Díaz, & Pérez-Pariente, 2009).
Catalysis in Organic Synthesis
- Application : Acting as a catalyst in the synthesis of organic compounds.
- Findings : Pyridinium dicationic salts containing transition metal complex anions were used as efficient catalysts under solvent-free conditions, showcasing their potential in organic synthesis (Chinnappan, Jadhav, Chung, & Kim, 2015).
Eigenschaften
Produktname |
1,1'-Hexadecane-1,16-diylbis(1-methylpyrrolidinium) |
|---|---|
Molekularformel |
C26H54N2+2 |
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
1-methyl-1-[16-(1-methylpyrrolidin-1-ium-1-yl)hexadecyl]pyrrolidin-1-ium |
InChI |
InChI=1S/C26H54N2/c1-27(23-17-18-24-27)21-15-13-11-9-7-5-3-4-6-8-10-12-14-16-22-28(2)25-19-20-26-28/h3-26H2,1-2H3/q+2 |
InChI-Schlüssel |
LDNONSUMLZKBND-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCC1)CCCCCCCCCCCCCCCC[N+]2(CCCC2)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose](/img/structure/B1246369.png)





